对羟基苯基二甲基氨基甲酸酯

描述

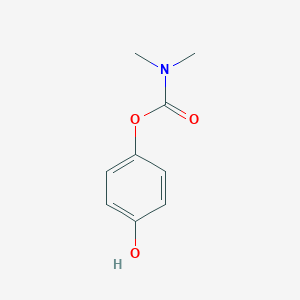

P-Hydroxyphenyl dimethylcarbamate is a compound that falls under the category of simple phenolic acids . These are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . The core of simple phenolic acid is a single aromatic ring .

Synthesis Analysis

The synthesis of p-Hydroxyphenyl dimethylcarbamate-like compounds involves a series of chemical reactions such as deamination, hydroxylation, methylation, and reduction . These monomers are transported to apoplast where they are polymerized along with the three monolignols into plant cell walls by the enzymes peroxidase and laccase .Molecular Structure Analysis

The molecular structure of p-Hydroxyphenyl dimethylcarbamate-like compounds can be categorized as hydroxybenzoic acids (e.g. gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) with a carboxyl group directly attached to the ring . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and further substituents on the aromatic rings .Chemical Reactions Analysis

The chemical reactions involving p-Hydroxyphenyl dimethylcarbamate-like compounds are complex. For instance, in the lignin biosynthetic pathway, the p-coumaric acid-dependent ATP activation to p-coumaroyl-CoA is catalyzed by p-hydroxycinnamate-CoA ligase (4CL) .Physical And Chemical Properties Analysis

The physical and chemical properties of p-Hydroxyphenyl dimethylcarbamate-like compounds depend on their extraction methods . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

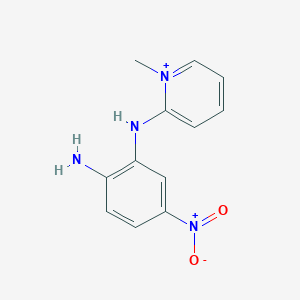

对羟基苯基二甲基氨基甲酸酯衍生物因其作为杀虫剂的潜力而受到研究。某些衍生自羟基吲哚啉和二烷基氨基苯酚的氨基甲酸酯因其抑制乙酰胆碱酯酶(昆虫神经系统中的关键酶)的能力而被发现对昆虫有效 (贝利,1979).

这些化合物在酶活性研究中也显示出前景,特别是在抑制乙酰胆碱酯酶方面。一项研究发现,当在分离的家蝇乙酰胆碱酯酶上进行测试时,特定的邻苯二甲酰亚胺烷氧基苯基 N,N-二甲基氨基甲酸酯衍生物比其母体化合物具有更高的抑制活性 (赵、杨、梅、袁和宁,2009).

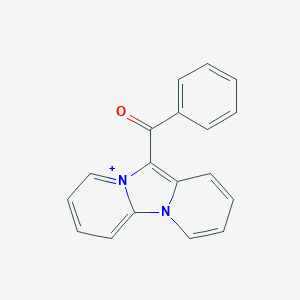

已经进行了对硅、锗、锡和铅等 IV 族元素的金属有机双(对羟基苯基)衍生物的合成研究。这些研究探索了卤素-金属交换和水解等方法来创建这些化合物,表明在材料科学和金属有机化学中具有潜在应用 (戴维森、拉利伯蒂、戈达德和亨利,1972).

在毒理学领域,已经对昆虫中二甲基氨基甲酸酯化合物的解毒过程进行了研究,提供了对其代谢途径和潜在抗性机制的见解 (祖拜里和卡西达,1965).

此外,一些研究集中在某些羟基苯基氨基甲酸酯的抗菌特性上,特别是针对革兰氏阳性菌,表明在开发新的抗菌剂方面具有潜在应用 (梁等人,2020).

作用机制

未来方向

属性

IUPAC Name |

(4-hydroxyphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVPIPVEBIXNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hydroxyphenyl dimethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)

![2-[4-(Acetylamino)phenyl]-3-methylimidazo[1,2-a]quinolin-3-ium](/img/structure/B493038.png)

![2-[4-(Acetylamino)phenyl]-6-iodo-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493039.png)

![1-Allyl-2-[4-(propionylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493040.png)

![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)

![1-Allyl-2-[4-(butyrylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493042.png)

![1-Allyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493045.png)

![1-Methyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493047.png)

![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)

![9-[(3-{4-nitro-1H-imidazol-1-yl}propyl)amino]acridine](/img/structure/B493053.png)

![2-[4-(Acetylamino)phenyl]-1,6,7-trimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493054.png)

![2-(4-Isopropylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493056.png)